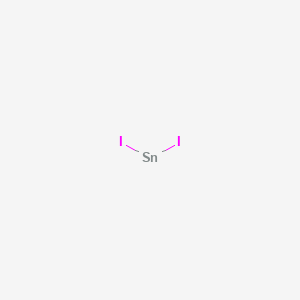

Tin(II) iodide

説明

Synthesis Analysis

Tin(II) iodide can be synthesized through various methods, including hydrothermal synthesis as seen in the creation of tin iodide borates like Sn3[B3O7]I. This synthesis involves crystallizing the compound in a specific space group with defined lattice parameters, demonstrating the intricate process of forming tin(II) iodide compounds under controlled conditions (Schönegger et al., 2019).

Molecular Structure Analysis

The molecular structure of tin(II) iodide and related compounds can exhibit unique characteristics, such as the ordering of organic moieties in hybrid tin iodides. These structures highlight the complex arrangement of atoms within the crystal lattice, contributing to the compound's properties and reactivity (McNulty & Lightfoot, 2020).

Chemical Reactions and Properties

Tin(II) iodide participates in a variety of chemical reactions, demonstrating its versatility as a reagent. For instance, it catalyzes selective reactions of alkenes to afford aziridines or 1,2-diamines, depending on the conditions and reactants used (Masuyama et al., 2006). This selective catalysis underscores the compound's utility in organic synthesis.

Physical Properties Analysis

The physical properties of tin(II) iodide, such as its thin film structure, differ significantly from its bulk counterpart. Thin films of SnI2 exhibit a polymorphous transition, altering their lattice structure and orientation. This polymorphism affects the material's electronic and optical properties, making it relevant for applications in electronics and materials science (Kostko et al., 2002).

Chemical Properties Analysis

The chemical properties of tin(II) iodide are influenced by its interaction with various reagents. For example, its reaction with molecular diiodine and dibromine leads to the formation of tin(IV) compounds, showcasing its ability to undergo oxidative addition reactions. This behavior is critical for understanding the compound's reactivity and potential applications in synthesis and materials development (Jastrzebski et al., 1991).

科学的研究の応用

Chemical Analysis and Detection : Tin(II) iodide is used in methods for determining trace amounts of substances. For example, it has been employed in titrimetric and spectrophotometric methods for determining tin, offering significant amplification per tin(II) ion, making it a sensitive tool for analysis (El-Shahawi & Zuhri, 1998). Additionally, tin(II) iodide-catalyzed reactions are used in selective aziridination or 1,2-diamination of alkenes, highlighting its catalytic properties (Masuyama et al., 2006).

Semiconductor and Materials Science : Tin(II) iodide is studied for its potential in semiconductor applications. For instance, tin has been introduced into polycrystalline lead iodide during solution growth of thin films, affecting the electrical properties of the resulting material (Ponpon et al., 2008). Moreover, the lattice structure of tin(II) iodide thin films differs from that of bulk SnI2, indicating potential for various material science applications (Kostko et al., 2002).

Optoelectronics and Solar Cells : Tin(II) iodide's potential in optoelectronics and solar cells is significant. Methylammonium tin iodide layers have been investigated as a less toxic alternative to lead-based materials in perovskite solar cells (Weiß et al., 2016). Additionally, strongly quantum confined colloidal cesium tin iodide perovskite nanoplates exhibit significant quantum confinement with photoluminescence, making them suitable for optoelectronic devices (Wong et al., 2018).

Photoluminescence Stability Studies : Tin(II) iodide-based inorganic–organic hybrid thin films demonstrate room-temperature exciton-related photoluminescence, indicating their potential for multifunctional optoelectronic applications (Dwivedi & Prakash, 2014).

Defect Chemistry and Perovskite Studies : The defect chemistry of tin-halide perovskites, including tin(II) iodide, is crucial for understanding their properties and potential applications. Research has shown that tin-halide defect chemistry significantly impacts material p-doping and tin oxidation, which are vital for developing tin-halide perovskites for various applications (Meggiolaro et al., 2020).

Atomic Absorption Spectrometry : Tin(II) iodide is used in atomic absorption spectrometry for the determination of traces of tin in various materials, highlighting its role in sensitive and accurate measurement techniques (Welsch & Chao, 1975).

Safety And Hazards

将来の方向性

The emerging interest in tin-halide perovskites demands a robust understanding of the fundamental properties of these materials starting from the earliest steps of their synthesis . The outcomes of this study provide quantum-mechanical insight into the fundamental properties of tin-iodide solution complexes . This knowledge is valuable in the research on lead-free halide perovskites and their precursors .

特性

IUPAC Name |

diiodotin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Sn/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDNNCYXCFHBGG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sn](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnI2, I2Sn | |

| Record name | Tin(II) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(II)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904018 | |

| Record name | Tin diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tin(II) iodide | |

CAS RN |

10294-70-9 | |

| Record name | Tin iodide (SnI2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannous iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。